molecular formula C15H16N2O5S B2449497 ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE CAS No. 185105-95-7

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE

Cat. No.: B2449497
CAS No.: 185105-95-7
M. Wt: 336.36
InChI Key: WLQDTBDHAVNKQJ-UHFFFAOYSA-N
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Description

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE is a synthetic organic compound with the molecular formula C14H16N2O5S. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also contains an ethyl ester group and a benzoyl group substituted with two methoxy groups. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the amide linkage. Finally, the ethyl ester group is introduced through esterification with ethanol in the presence of a suitable catalyst .

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy groups on the benzoyl ring, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the benzoyl moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents. This can lead to the formation of various derivatives with different functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its biological activity.

    Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Researchers are investigating its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for further research and development.

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQDTBDHAVNKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 100 ml of methylene chloride, 21.3 g of 2-amino-4-ethoxycarbonyl-1,3-thiazole was suspended, followed by the addition of 24.8 g of 3,4-dimethoxybenzoyl chloride, 25.3 g of triethylamine and 0.15 g of 4-dimethylaminopyridine. The resulting mixture was refluxed for 2 hours. After the reaction mixture was allowed to cool down, methylene chloride was distilled off under reduced pressure. To the residue, 1000 ml of water was added. Crystals so precipitated were collected by filtration and then recrystallized from ethanol, whereby 30.3 g of the title compound was obtained. Yield: 73%.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73%

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